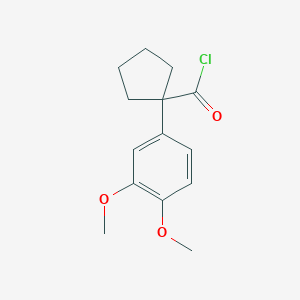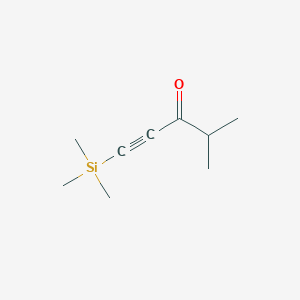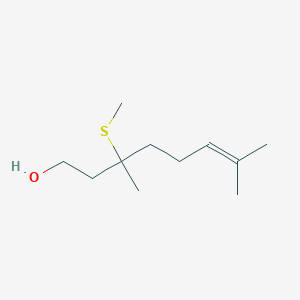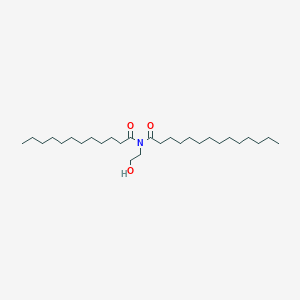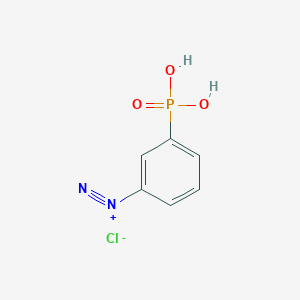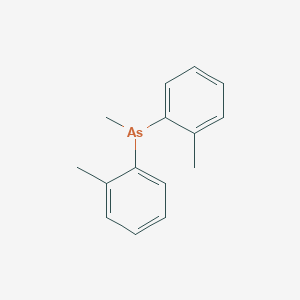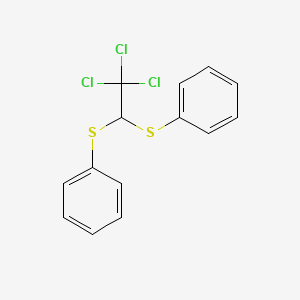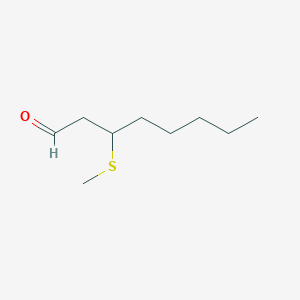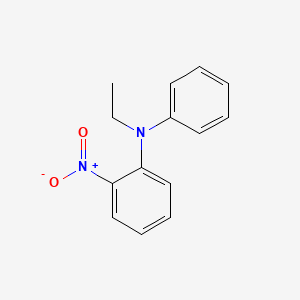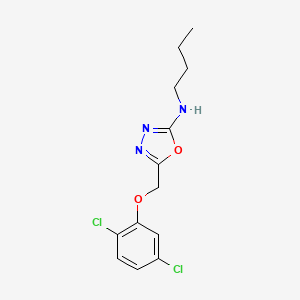![molecular formula C14H16N2 B14651247 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole CAS No. 40496-46-6](/img/structure/B14651247.png)
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique tetracyclic structure, which includes a fused indole ring system. Indole alkaloids are known for their diverse biological activities and are often found in various natural products, particularly in plants of the Strychnos genus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of phenylhydrazine hydrochloride and dimethyl ®-2-(3-oxocyclohexyl)malonate as starting materials . The key steps in the synthesis include:
- Formation of the intermediate 2-(2,3,4,9-tetrahydro-1H-carbazol-2-yl)acetic acid.
- Cyclization reactions to form the tetracyclic ring system.
- Dehydrogenative reactions to construct the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specialized conditions required for its synthesis. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminium hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole: Shares a similar tetracyclic structure and is also an indole alkaloid.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7 (4aH)-one: Another compound with a similar hexahydro structure.
Uniqueness
2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
40496-46-6 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
3,15-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C14H16N2/c1-2-4-12-10(3-1)11-7-9-5-6-15-13(8-9)14(11)16-12/h1-4,9,13,15-16H,5-8H2 |
Clave InChI |
WUFHXUOYDZXRBB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2CC1CC3=C2NC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
